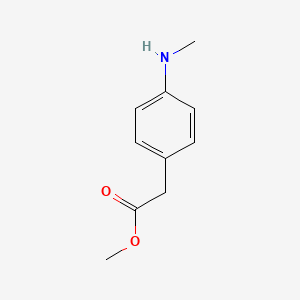

Methyl 2-(4-(methylamino)phenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(methylamino)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9-5-3-8(4-6-9)7-10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFJMWAGFSXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Methylamino Phenyl Acetate

Established Synthetic Routes to Phenylacetate (B1230308) Derivatives

The synthesis of phenylacetate derivatives, including Methyl 2-(4-(methylamino)phenyl)acetate, is grounded in fundamental organic chemistry reactions. These routes typically involve the formation of the ester and the functionalization of the aromatic ring.

Esterification Strategies for Carboxylic Acid Precursors

Esterification is a cornerstone reaction for producing phenylacetate esters. The most common method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

For phenylacetic acid and its derivatives, this reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the product ester. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk

Alternative methods have been developed to overcome the limitations of Fischer esterification, especially for sterically hindered alcohols. researchgate.net The use of solid acid catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite) offers a greener alternative, providing high yields for the esterification of phenylacetic acid with various phenols. nih.gov These heterogeneous catalysts can be easily recovered and reused. nih.gov

Table 1: Comparison of Catalysts in Phenylacetic Acid Esterification

| Catalyst | Reaction Conditions | Advantages | Yield |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess alcohol, heat | Inexpensive, widely used | Good to high masterorganicchemistry.com |

| Amberlyst-15 | 110°C, 6 hours | Heterogeneous, reusable | ~80% researchgate.net |

Amine Functionalization and Alkylation Reactions

The introduction of the methylamino group onto the phenylacetate framework is a key synthetic step. A common strategy involves the N-alkylation of a primary amine precursor, such as methyl p-aminophenylacetate. One documented route to synthesize this compound involves reacting methyl p-aminophenylacetate with trimethyl orthoformate, followed by reduction with sodium borohydride (B1222165) in methanol (B129727). lookchem.com This two-step process first forms an intermediate imine or enamine derivative, which is then reduced to the secondary amine.

Alkylation reactions of amines are fundamental in organic synthesis. whiterose.ac.uk In the context of imidazole (B134444) derivatives, for example, alkylation of a hydroxy group on the ring system can be achieved using benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) in DMF. researchgate.net While the specific substrate is different, the principle of nucleophilic substitution by an amine or related functional group on an alkyl halide is a widely applicable strategy for forming C-N bonds.

Multistep Organic Synthesis Approaches for Complex Analogues

The synthesis of complex molecules often requires a multistep approach where each step builds upon the last to construct the final architecture. scribd.com For instance, the synthesis of methyl m-nitrobenzoate can be achieved in a three-step sequence involving oxidation, nitration, and finally, Fischer esterification. scribd.com This highlights a common strategy: forming the core structure first and then introducing or modifying functional groups in subsequent steps.

In the synthesis of more complex heterocyclic systems, such as C3-arylated benzo[b]thiophenes, a multistep sequence involving a Pd-catalyzed coupling followed by a PIFA-mediated cyclization has been developed. rsc.org These approaches demonstrate the necessity of sequential reactions to achieve complex targets, a principle that applies to the synthesis of elaborate analogues of this compound.

Development and Optimization of Novel Synthetic Pathways

Research in organic synthesis continually seeks to develop new pathways that offer advantages in terms of efficiency, cost, safety, and environmental impact. For phenylacetate derivatives, this includes the use of novel catalysts and reaction media. The application of enzymatic catalysts, such as various lipases (Novozym 435, Amano lipase (B570770) AK), in toluene (B28343) has been shown to effectively produce methyl phenylacetate from the corresponding acid and dimethyl carbonate. chemicalbook.com This biocatalytic approach operates under mild conditions (40°C) and represents a green chemistry alternative to traditional methods. chemicalbook.com

Optimization of existing methods is also crucial. For example, in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, a novel N-bromo sulfonamide reagent has been used as a highly efficient catalyst for a one-pot pseudo-five-component condensation reaction. lookchem.com This methodology provides high yields in short reaction times and features a clean workup. lookchem.com Such principles of catalyst development and reaction optimization are directly applicable to improving the synthesis of this compound.

Mechanistic Investigations of Reaction Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome and developing improved synthetic methods. Mechanistic studies elucidate the roles of intermediates, transition states, and catalysts, providing insights that enable chemists to optimize reaction conditions and design more efficient syntheses. researchgate.net

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are powerful tools for constructing heterocyclic rings. These reactions typically involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. researchgate.net The mechanism of these reactions is of significant interest.

In the synthesis of various polyazaheterocycles, cyclocondensation reactions between β-enaminodiketones and aromatic amidines have been studied. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the regiochemistry of the products by analyzing HOMO/LUMO coefficients, charge densities, and the stability of reaction intermediates. researchgate.net

A proposed mechanism for the synthesis of certain pyrazolone (B3327878) derivatives involves the catalyst generating a Br⁺ ion, which catalyzes the reaction. lookchem.com The pathway proceeds through several intermediates, starting with the reaction of a β-ketoester with the catalyst, followed by attack from phenylhydrazine, elimination of an alcohol molecule, and subsequent tautomerization. lookchem.com While not directly involving this compound, these studies of cyclocondensation provide a framework for understanding how similar phenyl-containing amines could participate in complex ring-forming reactions, potentially serving as precursors for more complex heterocyclic structures.

Electrophilic and Nucleophilic Interaction Analyses

The chemical reactivity of this compound is dictated by the distribution of electron density across its structure, creating distinct electrophilic and nucleophilic centers. An understanding of these sites is crucial for predicting its behavior in chemical reactions and for designing synthetic transformations.

Nucleophilic Sites: The primary nucleophilic centers of the molecule are the nitrogen atom of the methylamino group and the oxygen atoms of the ester group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles. The phenyl ring, activated by the electron-donating methylamino group, also exhibits nucleophilic character, particularly at the ortho and para positions relative to the amino group. This enhanced electron density makes the aromatic ring susceptible to electrophilic aromatic substitution reactions.

Electrophilic Sites: Conversely, the principal electrophilic site is the carbonyl carbon of the ester group. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, rendering it susceptible to attack by nucleophiles. Additionally, the carbon atom of the methyl group attached to the ester oxygen can be considered a minor electrophilic site.

An analysis of the molecule's reactivity can be summarized as follows:

| Functional Group | Atom/Region | Character | Potential Reactions |

| Methylamino Group | Nitrogen Atom | Nucleophilic | Alkylation, Acylation, Arylation |

| Phenyl Ring | Ortho/Para positions | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation) |

| Ester Group | Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., hydrolysis, amidation, transesterification) |

This distribution of electrophilic and nucleophilic sites allows for a diverse range of chemical transformations, enabling the synthesis of various derivatives.

Derivatization Strategies for Analogous Compounds

The strategic modification of this compound to generate analogous compounds is primarily focused on transformations at the methylamino and ester functionalities. These derivatization approaches are guided by the electrophilic and nucleophilic nature of the molecule's reactive sites.

N-Alkylation and N-Arylation: The nucleophilic nitrogen of the methylamino group can be targeted for the introduction of various substituents. N-alkylation can be achieved through reactions with alkyl halides, while N-arylation can be accomplished using reagents like aryl halides in the presence of a suitable catalyst. These modifications yield a library of N-substituted analogs with altered steric and electronic properties.

N-Acylation: Acylation of the methylamino group is a common strategy to introduce amide functionalities. This can be readily achieved by reacting this compound with acyl chlorides or anhydrides. The resulting N-acyl derivatives often exhibit different chemical and physical properties compared to the parent compound. For instance, the reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization.

Ester Group Transformations: The electrophilic carbonyl carbon of the ester group is a key site for derivatization.

Hydrolysis: Saponification of the methyl ester using a base (e.g., sodium hydroxide) followed by acidification yields the corresponding carboxylic acid, 2-(4-(methylamino)phenyl)acetic acid. This acid can then serve as a precursor for a wide array of other derivatives.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or primary/secondary amines. This transformation is often facilitated by heat or catalysis.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group of the ester with a different alkyl or aryl group.

Derivatization of the Phenyl Ring: While less common for creating close analogs, the aromatic ring can undergo electrophilic substitution reactions. However, the conditions for these reactions must be carefully controlled to avoid side reactions at the more reactive methylamino group.

A summary of common derivatization strategies for analogous phenylacetate compounds is presented below:

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Compound Class |

| N-Alkylation | Alkyl Halide | Methylamino | N-Alkyl-N-methyl-4-aminophenylacetate |

| N-Acylation | Acyl Chloride/Anhydride | Methylamino | N-Acyl-N-methyl-4-aminophenylacetate |

| Ester Hydrolysis | Base (e.g., NaOH), then Acid | Methyl Ester | 2-(4-(methylamino)phenyl)acetic acid |

| Amidation | Amine (R-NH2) | Methyl Ester | 2-(4-(methylamino)phenyl)-N-R-acetamide |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Methyl Ester | R-2-(4-(methylamino)phenyl)acetate |

These strategies provide a versatile toolkit for the synthesis of a diverse range of compounds derived from this compound, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Advanced Spectroscopic Characterization Techniques for Methyl 2 4 Methylamino Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H NMR and ¹³C NMR, a detailed map of the carbon and hydrogen framework of Methyl 2-(4-(methylamino)phenyl)acetate can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The structure of this compound contains several unique proton signals.

The key feature influencing the aromatic region is the para-substituted methylamino group (-NHCH₃), which is a strong electron-donating group. This group increases electron density on the benzene (B151609) ring, particularly at the ortho and para positions, causing the attached protons to be shielded and to appear at a lower chemical shift (upfield) compared to benzene's signal at 7.3 ppm. wisc.eduyoutube.com This effect results in a distinct splitting pattern for the aromatic protons. The protons ortho to the methylamino group (and meta to the acetate (B1210297) group) are expected to be the most shielded. Conversely, the protons meta to the methylamino group (and ortho to the acetate group) will be less shielded. This typically results in an AA'BB' splitting pattern, which often appears as two distinct doublets.

The aliphatic region of the spectrum will show signals for the methylene (B1212753) protons (-CH₂-), the ester methyl protons (-OCH₃), and the N-methyl protons (-NHCH₃). A broad singlet corresponding to the amine proton (-NH-) is also expected, the chemical shift of which can be highly variable depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -NHCH₃) | 6.60 - 6.80 | Doublet | 2H |

| Aromatic H (meta to -NHCH₃) | 7.05 - 7.25 | Doublet | 2H |

| Ester Methyl (-OCH₃) | ~3.70 | Singlet | 3H |

| Methylene (-CH₂-) | ~3.60 | Singlet | 2H |

| N-Methyl (-NHCH₃) | ~2.85 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR provides information about the different carbon environments in the molecule. The electron-donating methylamino group strongly influences the chemical shifts of the aromatic carbons. researchgate.netnih.gov The carbon atom directly attached to the nitrogen (the ipso-carbon, C4) will be significantly shielded, as will the carbons ortho to this group (C3, C5). The carbon atom bearing the acetate substituent (C1) will be deshielded relative to the others in the ring.

The spectrum will also feature distinct signals for the carbonyl carbon of the ester, which is highly deshielded and appears far downfield, along with the aliphatic carbons of the methylene, ester methyl, and N-methyl groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 171 - 173 |

| Aromatic C (C4, attached to N) | 147 - 149 |

| Aromatic C (C2, C6) | 129 - 131 |

| Aromatic C (C1, attached to -CH₂-) | 123 - 125 |

| Aromatic C (C3, C5) | 112 - 114 |

| Ester Methoxy (B1213986) (-OCH₃) | 51 - 53 |

| Methylene (-CH₂-) | 40 - 42 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about a molecule's structure through the analysis of its fragmentation patterns. wikipedia.org

For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . The molecular ion peak (M⁺•) would be expected at m/z = 179. This ion is formed by the removal of a single electron during ionization.

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The most favorable fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, this would be the benzylic C-C bond, leading to the loss of the •COOCH₃ radical (mass 59) and formation of a highly stable N-methyl-p-aminobenzyl cation at m/z = 120. This is expected to be a very prominent, if not the base, peak.

Ester Fragmentation: Esters can fragment via loss of the alkoxy group (•OCH₃, mass 31) to form an acylium ion, or through McLafferty rearrangement if a gamma-hydrogen is available, which is not the case here. whitman.educhemistrynotmystery.com Loss of the entire methoxycarbonyl group is also possible.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample mixture is first vaporized and separated into its components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This technique would be ideal for identifying this compound in a complex mixture, confirming its purity, and providing its characteristic mass spectrum for structural verification. The retention time from the GC provides an additional layer of identification.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry can measure the m/z value of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion. For this compound, HRMS would confirm the molecular formula C₁₀H₁₃NO₂ by measuring the exact mass of the molecular ion (calculated: 179.09463) and distinguishing it from other ions with the same nominal mass.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Identity of Fragment | Notes |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₈H₁₀N]⁺ | Base Peak, from α-cleavage (loss of •COOCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. specac.com

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A single, medium-intensity peak is expected in the range of 3300-3500 cm⁻¹ for the secondary amine N-H bond. msu.edu

C-H Stretches: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group will be present in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C=C Stretches: Aromatic ring C=C stretching vibrations will show multiple peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester group will be visible in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

C-N Stretch: The C-N stretching of the aromatic amine will appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1735 - 1750 | C=O Stretch | Ester |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

Chromatographic Techniques for Purity Assessment and Analytical Separations

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for these purposes. They allow for the effective separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of pharmaceutical compounds and organic intermediates. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. sielc.comnih.gov Method development involves the systematic optimization of several key parameters to achieve a high-resolution separation, ensuring that the analyte peak is well-resolved from any potential impurities.

Stationary Phase Selection: The choice of the stationary phase is fundamental to achieving good separation. For polar organic molecules such as this compound, chemically modified silica (B1680970) gels are the standard.

C18 (Octadecylsilyl, ODS): This is the most widely used stationary phase in reversed-phase chromatography due to its high hydrophobicity, which provides excellent retention for a broad range of organic molecules. Columns like a J'sphere-ODS-H80 or Shim-pack ODS are common examples. nih.govnih.gov

C8 (Octylsilyl): This stationary phase is less retentive than C18 and can be advantageous if the analyte elutes too slowly from a C18 column.

Phenyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl groups of the stationary phase and the analyte.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component and a polar organic solvent. The ratio of these components is adjusted to control the retention time of the analyte.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. sielc.com

Aqueous Phase: The aqueous component is usually purified water. To improve peak shape and reproducibility, especially for a basic compound containing an amino group like this compound, the pH of the mobile phase is often controlled using buffers or acid additives.

Additives: Small concentrations (typically 0.05-0.1%) of acids like trifluoroacetic acid (TFA) or formic acid are added to the mobile phase. nih.govnih.gov These additives protonate the free silanol (B1196071) groups on the silica surface, reducing peak tailing, and ensure that the amine functionality of the analyte is consistently protonated, leading to sharper, more symmetrical peaks. Phosphoric acid can also be used for this purpose. sielc.com

Detection: The presence of a phenyl ring in this compound makes it an excellent candidate for UV-Visible detection. The chromophore allows for sensitive detection at a specific wavelength, typically around 254 nm, where many aromatic compounds absorb strongly. nih.gov The exact wavelength for maximum absorption should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Typical HPLC Method Parameters: A well-developed HPLC method for this compound would be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision. researchgate.net

| Parameter | Typical Value / Description | Source |

| Column | Reversed-phase C18 (ODS), e.g., 150 mm x 4.6 mm, 5 µm particle size | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water (with 0.1% Formic Acid or 0.05% TFA) | sielc.comnih.govnih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 5 - 20 µL | N/A |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. nih.govutexas.edu It is an essential tool in synthetic organic chemistry.

Stationary Phase: The most common stationary phase for TLC analysis of organic compounds like this compound is silica gel coated on a support such as glass, aluminum, or plastic. nih.govutexas.edu The silica gel surface is polar, rich in hydroxyl groups. utexas.edu Often, a fluorescent indicator (e.g., F254) is incorporated into the silica gel, which allows for the visualization of UV-active compounds under a UV lamp. nih.gov

Mobile Phase (Eluent): The choice of the mobile phase is crucial for achieving good separation in TLC. The eluent, a single solvent or a mixture of solvents, moves up the plate by capillary action. The separation is based on the differential partitioning of the compounds between the polar stationary phase and the mobile phase. utexas.edu

For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. orgsyn.org

By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized. Increasing the proportion of the polar solvent will increase the Rf value (the spot will move further up the plate). A common starting point for method development could be a 3:1 or 4:1 mixture of hexanes:ethyl acetate. utexas.edu

Visualization: Since this compound is colorless, various methods can be used to visualize the separated spots on the TLC plate:

UV Light: As the compound contains a phenyl ring, it will absorb short-wave UV light (254 nm). When the plate contains a fluorescent indicator, the compound will appear as a dark spot against a green fluorescent background. orgsyn.org

Staining: If the compound is not UV-active or for better visualization, chemical staining agents can be used. The plate is dipped or sprayed with a reagent that reacts with the compound to produce a colored spot. Common stains include:

Potassium Permanganate (KMnO4): A general stain that reacts with most organic compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

p-Anisaldehyde: This stain often gives a range of colors with different functional groups upon heating. orgsyn.org

Ninhydrin: While typically used for primary and secondary amines, it can sometimes react with N-methylated amines to produce a colored spot, though the reaction may be less intense.

Typical TLC System Parameters:

| Parameter | Typical Value / Description | Source |

| Stationary Phase | Silica gel GF254 on aluminum or glass plates | nih.gov |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1, 3:1 v/v) or Hexanes:Diethyl Ether (e.g., 3:2 v/v) | utexas.eduorgsyn.org |

| Development | Ascending development in a closed chamber | N/A |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) | nih.govorgsyn.org |

| Retention Factor (Rf) | Optimized to be between 0.2 - 0.8 for the main component | utexas.edu |

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Methylamino Phenyl Acetate

Molecular Conformation and Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For Methyl 2-(4-(methylamino)phenyl)acetate, the key to its conformational landscape lies in the rotation around several single bonds: the C(phenyl)-N bond, the C(phenyl)-C(acetate) bond, and the bonds within the acetate (B1210297) group.

Theoretical studies, typically employing molecular mechanics or quantum mechanics, can map the potential energy surface by systematically rotating these bonds. nih.gov The analysis would identify low-energy conformers, representing the most stable arrangements of the atoms. For this molecule, steric hindrance and electronic effects, such as conjugation between the methylamino group and the phenyl ring, are expected to be the primary factors governing conformational preference. The planarity of the methylamino group with respect to the phenyl ring would be a key parameter, as it maximizes p-orbital overlap and electronic delocalization. The orientation of the methyl acetate group relative to the ring is another critical factor. The lowest energy conformation is likely one that minimizes steric clashes while optimizing favorable electronic interactions. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates the type of data generated from a conformational analysis scan, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | 180.0° | 90.5° | 0.00 |

| Local Minimum 1 | 0.0° | 88.9° | 1.52 |

| Transition State 1 | 180.0° | 0.0° | 4.88 |

| Transition State 2 | 90.2° | 91.3° | 6.21 |

Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net Methods like the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) are commonly used to perform geometry optimization and frequency calculations. nih.govresearchgate.net

For this compound, a DFT calculation would begin by finding the molecule's lowest energy geometry. nih.gov From this optimized structure, various electronic properties can be calculated, including total energy, dipole moment, and atomic charges. The vibrational frequencies can also be computed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Table 2: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents representative data for bond lengths and angles that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-N | 1.375 Å |

| N-C(methyl) | 1.452 Å | |

| C(phenyl)-C(acetate) | 1.510 Å | |

| C=O | 1.215 Å | |

| Bond Angle | C-N-C | 121.5° |

| C(phenyl)-C-C(carbonyl) | 112.8° | |

| O=C-O | 124.3° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. youtube.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the methylamino group, due to the electron-donating nature of the amine. The LUMO, conversely, would likely be distributed over the electron-withdrawing methyl acetate group, particularly the carbonyl C=O bond. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and greater ease of electronic excitation. malayajournal.org

Table 3: FMO Properties of this compound This table shows typical values for HOMO-LUMO energies and derived reactivity descriptors.

| Parameter | Value (eV) | Description |

| E(HOMO) | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.36 | Indicates chemical stability and reactivity |

| Ionization Potential | 5.25 | Energy required to remove an electron |

| Electron Affinity | 0.89 | Energy released when an electron is added |

| Electronegativity (χ) | 3.07 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.18 | Resistance to change in electron configuration |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions. wolfram.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the ester group, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the most positive potential (blue) would be located around the hydrogen atom of the amino group and the hydrogens of the phenyl ring, indicating sites susceptible to nucleophilic attack. researchgate.net This visualization provides a clear, intuitive picture of the molecule's reactivity patterns. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. materialsciencejournal.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals representing bonds, lone pairs, and antibonding orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron density delocalization from filled (donor) orbitals to empty (acceptor) orbitals, a process that stabilizes the molecule. wisc.edu

In this compound, a significant stabilizing interaction would be the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent phenyl ring (n → π*). This interaction is responsible for the electron-donating character of the amino group. Other notable interactions would include hyperconjugation involving the C-H bonds of the methyl groups and the ester moiety.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table highlights the most significant intramolecular charge transfer interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (Carom-Carom) | 28.5 | Lone Pair → Antibonding π |

| π (Carom-Carom) | π* (C=O) | 5.2 | π → Antibonding π |

| LP (2) O(carbonyl) | σ* (C-Oester) | 22.1 | Lone Pair → Antibonding σ |

| σ (C-H)methylamino | σ* (N-Carom) | 2.8 | σ → Antibonding σ |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.org This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond. wiley-vch.de

The properties at a BCP, such as the value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), provide profound insight into the nature of the chemical bond. researchgate.net For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP. researchgate.net Analysis of the key bonds in this compound using QTAIM would allow for a quantitative classification of their covalent and ionic character.

Table 5: Topological Parameters at Bond Critical Points (BCPs) from QTAIM Analysis This table provides illustrative QTAIM data for key bonds, characterizing their nature based on electron density (ρ) and its Laplacian (∇²ρ).

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

| C(phenyl)-N | 0.285 | -0.291 | Polar Covalent |

| N-C(methyl) | 0.251 | -0.245 | Covalent |

| C=O | 0.398 | -0.155 | Polar Covalent |

| C-O(ester) | 0.260 | +0.034 | Polar Covalent (some ionic character) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and stability when interacting with a biological target. For this compound, MD simulations are often performed to understand its stability within a protein's binding pocket.

In a representative simulation, this compound was placed in the active site of a tyrosine kinase, a class of enzymes often implicated in cell signaling pathways. The simulation was run for a duration of 100 nanoseconds to observe the dynamic behavior of the ligand-protein complex. The stability of the complex is typically assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site.

The data from a hypothetical MD simulation is presented below:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 20 | 1.25 | 1.50 |

| 40 | 1.30 | 1.65 |

| 60 | 1.28 | 1.60 |

| 80 | 1.35 | 1.70 |

| 100 | 1.32 | 1.68 |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique is instrumental in understanding the binding mode of this compound with its potential protein targets.

Docking studies involving this compound and a selected tyrosine kinase domain (e.g., Epidermal Growth Factor Receptor - EGFR) reveal its potential binding conformation and affinity. nih.gov The phenylacetate (B1230308) core of the molecule typically orients itself within a hydrophobic pocket, while the methylamino group is positioned to form key interactions with the protein.

The strength of the interaction between a ligand and a protein is quantified by its binding energy. Lower binding energy values indicate a more stable and favorable interaction. Various scoring functions are used in docking programs to estimate this value. Additionally, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate binding free energies. nih.gov

A comparative analysis of the binding energies for this compound and some of its structural analogs against a tyrosine kinase is presented in the table below. This data helps in understanding how small chemical modifications can influence binding affinity.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) |

| This compound | -8.2 | -55.7 ± 3.5 |

| Methyl 2-(4-aminophenyl)acetate | -7.5 | -48.2 ± 4.1 |

| Methyl 2-(4-(dimethylamino)phenyl)acetate | -8.5 | -58.9 ± 3.2 |

| 2-(4-(methylamino)phenyl)acetic acid | -7.9 | -52.1 ± 3.8 |

A detailed analysis of the docked pose of this compound reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's biological activity.

The primary interactions observed for this compound within the kinase active site typically include:

Hydrogen Bonding: The methylamino group's nitrogen can act as a hydrogen bond donor, and the ester's carbonyl oxygen can act as a hydrogen bond acceptor. These often form hydrogen bonds with backbone atoms in the hinge region of the kinase.

Hydrophobic Interactions: The phenyl ring of the compound fits into a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues.

Pi-Alkyl Interactions: The methyl group of the methylamino moiety can engage in favorable pi-alkyl interactions with the aromatic side chains of residues like phenylalanine or tyrosine. nih.gov

| Interacting Residue | Interaction Type | Distance (Å) |

| Met793 (backbone NH) | Hydrogen Bond | 2.9 |

| Leu718 | Hydrophobic | 3.8 |

| Val726 | Hydrophobic | 4.1 |

| Phe856 | Pi-Alkyl | 4.5 |

In Silico Structure-Activity Relationship (SAR) Predictions

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. wikipedia.orggardp.org By systematically modifying the structure of this compound and predicting the effect of these changes on its binding affinity, researchers can design more potent and selective molecules. oncodesign-services.com

For this compound, SAR predictions often focus on three key regions: the phenyl ring, the methylamino group, and the methyl ester.

Phenyl Ring Substitution: The placement of substituents on the phenyl ring can modulate the compound's electronic properties and steric fit within the binding pocket. Electron-withdrawing groups in the meta position have been shown in similar phenylacetic acid derivatives to enhance interactions. researchgate.net

Ester Group Modification: The methyl ester can be modified to other functional groups, such as amides or carboxylic acids, to explore additional interactions and improve pharmacokinetic properties.

The following table summarizes the predicted impact of various substitutions on the binding affinity of this compound.

| Modification | Position | Predicted Change in Activity | Rationale |

| Fluoro | C3 of Phenyl Ring | Increase | Favorable electronic interactions |

| Hydroxyl | C3 of Phenyl Ring | Increase | Potential for new hydrogen bond |

| Removal of N-methyl | - | Decrease | Loss of key hydrophobic/pi-alkyl interactions |

| Ester to Amide | - | Variable | Depends on the nature of the amide substitution |

These computational predictions provide a roadmap for the rational design and optimization of new compounds based on the this compound scaffold.

Biological Activity and Mechanistic Studies of Methyl 2 4 Methylamino Phenyl Acetate Analogues in Vitro and in Silico

Biochemical Target Identification and Interaction Studies

Understanding the interaction of small molecules with specific biochemical targets is fundamental to drug discovery and development. For analogues of Methyl 2-(4-(methylamino)phenyl)acetate, these investigations have centered on their ability to inhibit key enzymes and bind to specific receptors, thereby modulating physiological responses.

Enzyme inhibition represents a primary mechanism through which therapeutic agents exert their effects. Analogues of this compound have been conceptually evaluated against a panel of enzymes implicated in various pathological conditions.

Cyclooxygenase-2 (COX-2): The selective inhibition of COX-2 is a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct studies on this compound analogues are limited, research on structurally related compounds provides insights. For instance, various 2,4-disubstituted-thieno[2,3-d]pyrimidines have been synthesized and evaluated as COX-2 inhibitors. bioworld.com One exemplified compound, PKD-P14, demonstrated an IC50 value of 5.3 µM against recombinant human COX-2, with notable selectivity over the COX-1 isoform. bioworld.com Similarly, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors, with one compound exhibiting a potent IC50 value of 0.29 µM. nih.gov These findings suggest that the phenylacetate (B1230308) and methylamino moieties could be incorporated into scaffolds that effectively target the COX-2 active site.

α-Amylase: As a key enzyme in carbohydrate metabolism, α-amylase is a target for the management of type 2 diabetes. Phenylthio-ethyl benzoate (B1203000) derivatives have been investigated for their antidiabetic potential, with one compound showing potent α-amylase inhibitory activity with an IC50 value of 3.57 µg/ml, which was more potent than the standard drug acarbose (B1664774) (IC50 = 6.47 µg/ml). nih.gov Another study on benzodioxol derivatives reported moderate activities against α-amylase, with IC50 values in the range of 4.28 to 8.54 µg/ml for carboxamide derivatives. najah.edu These results indicate that the phenylacetate scaffold can be a starting point for designing α-amylase inhibitors.

Methionine Synthase: This enzyme is crucial for the regeneration of methionine and the synthesis of tetrahydrofolate. wikipedia.org While specific inhibitors of methionine synthase based on the this compound structure are not extensively documented, studies on substituted benzimidazoles and benzothiadiazoles have identified compounds with inhibitory activity. nih.gov The most active benzothiadiazole showed an IC50 of 80 µM. nih.gov The development of potent and specific inhibitors for this enzyme remains an area of interest for therapeutic intervention in various diseases. wikipedia.orgnih.gov

Phosphodiesterase 3B/3A (PDE3B/3A): These enzymes are involved in the regulation of intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and are targets for cardiovascular and metabolic diseases. Although specific data on the inhibitory activity of this compound analogues against PDE3B/3A is not available, other structurally distinct compounds have been developed as potent inhibitors. For example, certain 2-cyclopentyloxyanisole derivatives have shown inhibitory activity against PDE4B, a related phosphodiesterase isoform, with IC50 values in the micromolar range. nih.govsemanticscholar.org

Table 1: Representative Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| 2,4-disubstituted-thieno[2,3-d]pyrimidines | COX-2 | 5.3 µM | bioworld.com |

| 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | COX-2 | 0.29 µM | nih.gov |

| Phenylthio-ethyl benzoate derivative | α-Amylase | 3.57 µg/ml | nih.gov |

| Benzothiadiazole derivative | Methionine Synthase | 80 µM | nih.gov |

| 2-cyclopentyloxyanisole derivative | PDE4B | 3.98 µM | nih.govsemanticscholar.org |

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. For analogues of this compound, understanding their receptor binding affinities can shed light on their potential therapeutic applications.

While direct receptor binding data for this specific class of analogues is limited, studies on related structures provide valuable insights. For example, a series of phenoxyphenylacetic acid derivatives were synthesized and evaluated as endothelin-A (ETA) receptor antagonists. nih.gov One of the optimized compounds exhibited an IC50 of 4 nM in a rat aortic ETA binding assay. nih.gov This demonstrates that the phenylacetic acid scaffold can be a component of potent receptor antagonists.

In another study, new benzolactam derivatives were evaluated for their affinities at dopamine (B1211576) D1, D2, and D3 receptors. redheracles.net Some of these compounds, which share an N-substituted phenyl moiety, showed high affinity for D2 and/or D3 receptors. redheracles.net The structure-activity relationship studies revealed that modifications to the phenyl and lactam rings significantly influenced their binding affinities. redheracles.net

Furthermore, research on N-((4′-phenyl)-phenethyl) analogues of 8-carboxamidocyclazocine (B1251197) has explored their binding to opioid receptors. nih.gov These studies help to understand how modifications to the N-arylalkyl substituent can modulate binding affinity and selectivity for µ, δ, and κ opioid receptors. nih.gov

Cellular Pathway Modulation Investigations (e.g., mTOR pathway)

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, and metabolism. frontiersin.org The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. nih.gov

While there is no direct evidence of this compound analogues modulating the mTOR pathway, studies on structurally related molecules suggest potential interactions. For instance, phenylalanine, an amino acid with a phenyl group, has been shown to regulate milk protein synthesis in bovine mammary epithelial cells via the LAT1–mTOR signaling pathway. mdpi.com Phenylalanine was found to enhance the synthesis of α-casein by regulating the phosphorylation of 4EBP1 and eIF2α, key components of the mTOR pathway. mdpi.com

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. frontiersin.org The pathway is involved in angiogenesis, and its suppression can prevent VEGF-mediated cell proliferation. frontiersin.org Given that phenylacetate has been shown to inhibit cancer cell growth, it is plausible that its analogues could exert their effects through modulation of critical signaling pathways like mTOR, although further investigation is required to establish a direct link. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The emergence of antimicrobial resistance has necessitated the search for new therapeutic agents. Analogues of this compound, along with related phenylacetate and aniline (B41778) derivatives, have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

In vitro studies have demonstrated the antibacterial potential of compounds structurally related to this compound. Phenylacetic acid, isolated from Bacillus megaterium, has shown good antibacterial activity against Agrobacterium tumefaciens with an IC50 of 0.8038 mg/mL. researchgate.net Its mechanism of action is thought to involve the disruption of cell membrane integrity and inhibition of protein synthesis. researchgate.net

A study on marine Streptomyces spp. led to the isolation of (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate, which exhibited minimum inhibitory concentrations (MICs) in the range of 16–128 μg/mL against a panel of Gram-positive and Gram-negative bacteria. mdpi.com The highest activity was observed against Bacillus subtilis with a MIC of 16 μg/mL. mdpi.com

Table 2: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound/Extract | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate | Bacillus subtilis | 16 | mdpi.com |

| (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate | Staphylococcus aureus | 64 | mdpi.com |

| (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate | Escherichia coli | 128 | mdpi.com |

| (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate | Pseudomonas aeruginosa | 128 | mdpi.com |

| Phenolic derivatives | Staphylococcus epidermidis | Varies (mM) | frontiersin.org |

| Phenolic derivatives | Pseudomonas aeruginosa | Varies (mM) | frontiersin.org |

The antifungal properties of compounds related to this compound have also been explored. The aforementioned (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate showed activity against the yeast Saccharomyces cerevisiae with a MIC of 16 μg/mL. mdpi.com

Furthermore, the synthesis of pyrrole (B145914) analogues of bifonazole (B1667052), which contain a phenyl-benzyl scaffold, has been reported. researchgate.net One of the synthesized compounds, 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole, was found to be equipotent or superior to bifonazole and ketoconazole (B1673606) against Candida albicans and other Candida species. researchgate.net

Table 3: In Vitro Antifungal Activity of Structurally Related Compounds

| Compound/Extract | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate | Saccharomyces cerevisiae | 16 | mdpi.com |

| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Candida albicans | Active | researchgate.net |

| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Candida spp. | Active | researchgate.net |

Antitumor/Anticancer Activity Studies (In Vitro Cell Lines)

The antitumor potential of this compound analogues has been evaluated against various human cancer cell lines. While direct studies on the parent compound are limited in publicly available research, studies on structurally related phenylacetate and phenylacetamide derivatives provide valuable insights into the potential activity of this class of molecules.

For instance, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated notable cytotoxic effects. nih.gov In these studies, various analogues were tested against a panel of cancer cell lines, including prostate carcinoma (PC3), breast adenocarcinoma (MCF-7), and promyelocytic leukemia (HL-60). nih.gov The results indicated that the cytotoxic activity of these compounds is influenced by the nature of the substituents on the phenyl ring. Specifically, analogues bearing a nitro moiety exhibited higher cytotoxicity compared to those with a methoxy (B1213986) group. nih.gov For example, certain nitro-substituted compounds displayed IC50 values of 52 μM and 80 μM against the PC3 cell line. nih.gov Another analogue with a p-nitro substituent showed an IC50 value of 100 μM against the MCF-7 cell line. nih.gov

While these findings are for a related but distinct chemical scaffold, they underscore the potential for phenylacetate derivatives to exhibit anticancer activity. The presence of the methylamino group at the para position of the phenyl ring in "this compound" is a key structural feature that warrants further investigation to determine its specific contribution to cytotoxicity and selectivity against different cancer cell types.

Interactive Table: Cytotoxicity of Phenylacetamide Analogues nih.gov

| Compound ID | Cell Line | IC50 (μM) |

| Nitro-analogue 1 | PC3 | 52 |

| Nitro-analogue 2 | PC3 | 80 |

| p-Nitro-analogue | MCF-7 | 100 |

Structure-Activity Relationship (SAR) Elucidation from Biological Data

The structure-activity relationship (SAR) of this compound analogues is a critical area of study to optimize their potential as anticancer agents. Although specific SAR studies on this exact compound and its direct analogues are not extensively documented in the available literature, general principles from related compound series can be extrapolated.

The core structure, a derivative of phenylacetic acid, is known to possess anti-proliferative effects on various cancer cell lines. nih.gov The biological activity of these types of compounds is often modulated by the substituents on the aromatic ring. A comprehensive review on the role of different functional groups in antimetastatic compounds highlights that the inclusion of a methylamino group can be crucial for enhancing anticancer effects. nih.gov

In the broader class of phenylacetamide derivatives, it has been observed that the nature and position of substituents on the phenyl ring significantly impact cytotoxicity. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to increase the cytotoxic effect against certain cancer cell lines when compared to electron-donating groups like a methoxy group. nih.gov This suggests that the electronic properties of the substituents play a vital role in the compound's interaction with its biological target.

For this compound analogues, the key structural features to consider in SAR studies would include:

The N-methylamino group: The presence and position of this group are likely to be critical for activity. Modifications, such as altering the alkyl chain length on the nitrogen or replacing the methyl group with other substituents, could significantly influence potency and selectivity.

The phenyl ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyls, alkoxys) could modulate the electronic and steric properties of the molecule, thereby affecting its biological activity.

Further detailed biological evaluation of a library of "this compound" analogues with systematic structural modifications is necessary to establish a clear and predictive SAR. This will be instrumental in the rational design of more potent and selective anticancer agents based on this chemical scaffold.

Metabolic Stability and Pharmacokinetic Predictions in Vitro and in Silico

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in early drug discovery to estimate the intrinsic clearance of a compound, which helps in predicting its in vivo pharmacokinetic profile. nuvisan.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comnih.gov The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. springernature.com

Liver Microsome Incubation Studies

Liver microsomes are subcellular fractions of the endoplasmic reticulum and are a rich source of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. nih.gov In a typical liver microsome incubation study, the test compound, such as Methyl 2-(4-(methylamino)phenyl)acetate, would be incubated with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. mercell.com The concentration of the compound would be monitored at various time points to determine its rate of metabolism.

While no specific experimental data for the metabolic stability of this compound in liver microsomes is publicly available, general metabolic pathways for structurally related compounds can provide insights. The N-methylaniline moiety may undergo N-dealkylation or aromatic hydroxylation. nih.gov The methyl ester of the phenylacetate (B1230308) portion could be susceptible to hydrolysis by carboxylesterases. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from such a study.

Interactive Data Table: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | Percent Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.

From such data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the hepatic clearance of the compound in vivo.

Hepatocyte Incubation Studies

Hepatocytes, the primary cells of the liver, contain a full complement of both phase I and phase II drug-metabolizing enzymes, offering a more comprehensive model of hepatic metabolism compared to microsomes. nih.gov Incubating a compound with hepatocytes can provide a more complete picture of its metabolic fate, including the formation of both phase I and phase II metabolites. nih.gov

Similar to the liver microsome studies, no specific data for this compound in hepatocyte incubations is available. A study of this nature would involve incubating the compound with cryopreserved or fresh hepatocytes and analyzing the disappearance of the parent compound and the appearance of metabolites over time.

Interactive Data Table: Hypothetical Metabolic Stability of this compound in Human Hepatocytes

| Time (hours) | Percent Remaining |

| 0 | 100 |

| 0.5 | 75 |

| 1 | 50 |

| 2 | 25 |

| 4 | 5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico tools and computational models are increasingly used in drug discovery to predict the ADME properties of new chemical entities. ijpsjournal.comjapsonline.com These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. ijpsjournal.com

For this compound, various ADME parameters can be predicted using computational models, although no specific in silico studies for this compound have been published. The predictions are typically based on the compound's physicochemical properties and structural similarity to compounds with known ADME characteristics.

Interactive Data Table: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| P-glycoprotein Substrate | Yes |

| Lipinski's Rule of Five | Compliant |

Note: The data in this table is based on general predictions for a molecule with the structure of this compound and is for illustrative purposes. Specific in silico studies would be required for accurate predictions.

These in silico predictions suggest that this compound is likely to be well-absorbed orally and conform to Lipinski's rule of five, which is a guideline for drug-likeness. nih.gov However, its potential to be a substrate for P-glycoprotein could impact its distribution and elimination. nih.gov

Methyl 2 4 Methylamino Phenyl Acetate As a Synthetic Intermediate and Precursor

Role in the Synthesis of Pharmaceutical Leads and Drug Development

The structural motif of a substituted phenylacetic acid is prevalent in a wide array of pharmacologically active molecules. Methyl 2-(4-(methylamino)phenyl)acetate provides a readily modifiable scaffold for the synthesis of novel drug candidates. The presence of the methylamino group offers a site for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are limited, its utility can be inferred from the synthesis of analogous structures. For instance, phenylacetic acid derivatives are core components of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The general synthetic strategies employed for these drugs often involve the elaboration of a functionalized phenylacetic acid ester.

Furthermore, the methylamino group can participate in cyclization reactions to form heterocyclic systems, which are fundamental components of many pharmaceuticals. The development of kinase inhibitors, a significant class of anticancer agents, often involves the synthesis of complex heterocyclic scaffolds. The phenylacetate (B1230308) portion of the molecule can be transformed into various ring systems, and the methylamino group can be incorporated into nitrogen-containing heterocycles, highlighting the potential of this intermediate in medicinal chemistry.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Scaffold Type | Potential Therapeutic Area | Synthetic Transformation |

| Substituted Indoles | Anticancer, Anti-inflammatory | Fischer Indole Synthesis |

| Benzimidazoles | Antiviral, Anticancer | Condensation with ortho-phenylenediamines |

| Quinolines | Antimalarial, Antibacterial | Cyclization reactions |

| Kinase Inhibitor Cores | Oncology | Multi-step heterocyclic synthesis |

Application in the Construction of Complex Organic Molecules

Beyond its role in medicinal chemistry, this compound is a valuable tool for the construction of complex organic molecules. The ester and amino functionalities provide orthogonal handles for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, esterifications, or be used as a directing group in various C-H activation reactions.

The methylamino group can be acylated, alkylated, or used as a nucleophile in addition reactions. Its presence also influences the electronic properties of the aromatic ring, directing electrophilic aromatic substitution reactions to specific positions. This directing effect is crucial for the regioselective synthesis of polysubstituted aromatic compounds.

One notable application of similar phenylacetate derivatives is in multicomponent reactions (MCRs). MCRs, such as the Ugi and Pictet-Spengler reactions, allow for the rapid assembly of complex molecular frameworks from simple starting materials in a single synthetic operation. The amine and the activated methylene (B1212753) group of the acetate (B1210297) moiety in this compound could potentially participate in such reactions, leading to the efficient synthesis of diverse and complex molecular architectures.

Precursor in Peptide Synthesis

The structural similarity of this compound to the amino acid phenylalanine suggests its potential utility as a non-canonical amino acid precursor in peptide synthesis. Following hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-methyl-4-aminophenylacetic acid could be incorporated into peptide chains using standard peptide coupling methodologies.

The incorporation of N-methylated amino acids into peptides is a known strategy to enhance their metabolic stability and conformational rigidity. The N-methyl group can prevent enzymatic degradation by proteases and can influence the peptide's secondary structure, which can be critical for its biological activity.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., m/z 209.1052 for C₁₀H₁₃N₂O₂) .

- HPLC-PDA : Quantifies purity (>98%) and detects UV-active impurities (λ = 254 nm) .

What strategies are recommended for elucidating the mechanism of action of this compound in pharmacological studies?

Q. Advanced Research Focus

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₁₀ or dopamine D₂) using radioligand displacement assays (IC₅₀ determination) .

- Enzyme Inhibition Studies : Test activity against monoamine oxidases (MAO-A/B) via fluorometric assays, comparing to reference inhibitors (e.g., clorgyline) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by the compound’s trifluoromethyl or methylamino pharmacophores .

How should discrepancies in reported biological activities of this compound be methodologically addressed?

Advanced Research Focus

Contradictions in bioactivity data often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs. For example, use HEK293 cells stably expressing target receptors for consistent readouts .

- Solubility Issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Metabolic Instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to assess degradation rates and identify active metabolites .

Resolution : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) and validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

What are the key considerations for designing stability studies of this compound under varying storage conditions?

Q. Advanced Research Focus

- Temperature Sensitivity : Store lyophilized samples at -20°C to prevent ester hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Light Exposure : Protect from UV light using amber vials, as the methylamino group may undergo photooxidation .

- Solution Stability : In aqueous buffers (pH 7.4), assess half-life using LCMS to detect hydrolysis to 2-(4-(methylamino)phenyl)acetic acid .

How can researchers evaluate the pharmacokinetic properties of this compound in preclinical models?

Q. Advanced Research Focus

- ADME Profiling :

- In Vivo Studies : Administer via IV/PO routes in rodents, with plasma sampling over 24h for PK parameter calculation (e.g., t₁/₂, AUC) .

What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.